![molecular formula C9H17NS B1295961 8-Methyl-1-thia-4-azaspiro[4.5]decane CAS No. 31404-03-2](/img/structure/B1295961.png)

8-Methyl-1-thia-4-azaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

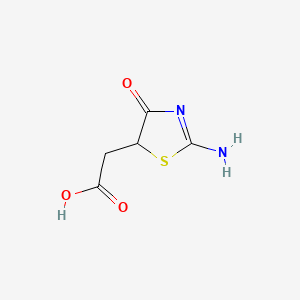

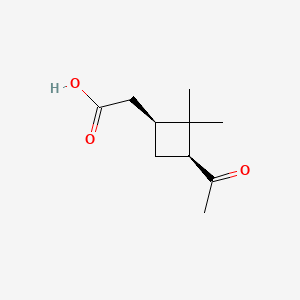

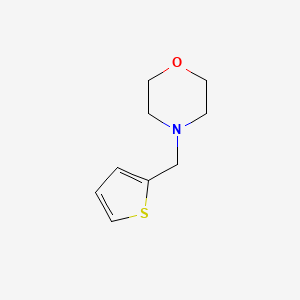

Synthesis and Anti-coronavirus Activity

The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been explored due to their potential anti-coronavirus activity. These compounds, with amide groups at C-4 and various substitutions at C-2 and C-8, have shown inhibition of human coronavirus 229E replication. Notably, the compound with substitutions at C-2 and C-8 exhibited significant antiviral activity with an EC50 value of 5.5 µM, indicating its potential as an antiviral drug candidate. This study highlights the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development .

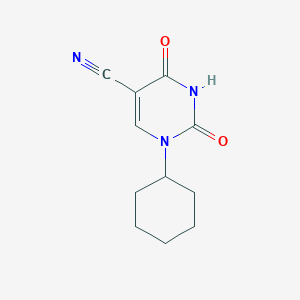

Synthesis and Structure-Activity Studies of Spirooxazolidine-2,4-diones

A series of spirooxazolidine-2,4-dione derivatives, which are analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, were synthesized and evaluated for their cholinergic properties. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their potential as antidementia drugs. The study provides insights into the structural requirements for muscarinic activity and indicates that the 8-azaspiro[4.5]decane skeleton is a promising template for designing new muscarinic agonists .

Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane is described, involving the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle. This synthesis route is noteworthy for its stereochemical retention and could be relevant for the development of compounds with specific chiral properties .

Construction of Multifunctional Modules for Drug Discovery

The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been achieved through robust and step-economic routes. These spirocycles are designed to serve as multifunctional, structurally diverse modules for drug discovery, with enantioselective approaches also reported. The study underscores the potential of these spirocycles in the creation of new drugs .

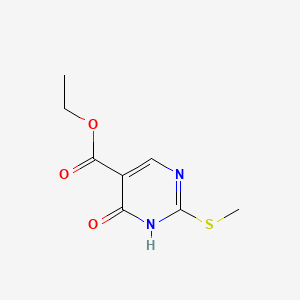

Tautomer Chemistry of Thiazolidines

The chemistry of thiazolidines, specifically 1-thia-4-azaspiro[4,5] decanes, has been investigated, revealing insights into their tautomerism and alkylation reactions. The study discusses the reactivity of these compounds with various alkylating agents, leading to different N-, S-, and C-alkylated products. An improved synthesis procedure for thiazolidine is also reported, which could facilitate further research and application of these compounds .

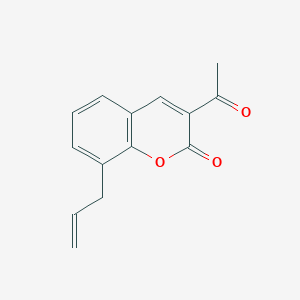

Highly Stereoselective Syntheses of Spiroacetal Enol Ethers

The stereoselective synthesis of spiroacetal enol ethers, specifically (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes, has been achieved. The study demonstrates the use of thermodynamically controlled conditions and catalytic methods to obtain high selectivity for the desired isomers. This work contributes to the field of stereoselective synthesis, which is crucial for the production of compounds with specific biological activities .

Synthesis of 8-oxa-2-azaspiro[4.5]decane

A convenient synthesis route for 8-oxa-2-azaspiro[4.5]decane has been developed using commercially available reagents. This compound is of interest due to its potential as a precursor for the production of biologically active compounds. The study provides a foundation for further exploration of this compound in medicinal chemistry .

Safety And Hazards

Eigenschaften

IUPAC Name |

8-methyl-1-thia-4-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSMXZFIYFMBQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1-thia-4-azaspiro[4.5]decane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)